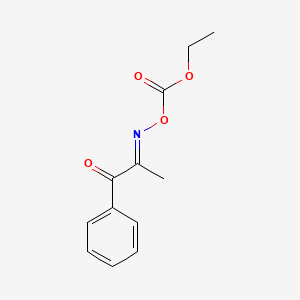
1-Fenil-1,2-propanodiol-2-(O-etoxicarboxil)oxima
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Propanedione, 1-phenyl-, 2-[O-(ethoxycarbonyl)oxime], also known as 1-Phenyl-1,2-propanedione-2-(o-ethoxycarboxy)oxime, is a chemical compound with the molecular formula C12H13NO4 . It has a molecular weight of 235.24 . This compound is part of the oxime ester family .
Molecular Structure Analysis
The molecular structure of 1,2-Propanedione, 1-phenyl-, 2-[O-(ethoxycarbonyl)oxime] can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms and the chemical bonds within the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2-Propanedione, 1-phenyl-, 2-[O-(ethoxycarbonyl)oxime] include a molecular weight of 235.24 . More specific properties such as density, boiling point, vapour pressure, and others are not provided in the available sources .Aplicaciones Científicas De Investigación
Química Orgánica Sintética
Este compuesto se utiliza como un bloque de construcción en la química orgánica sintética. Su estructura permite diversas reacciones químicas, incluyendo la adición nucleófila o la ciclización, para crear moléculas complejas para productos farmacéuticos o agroquímicos .
Investigación en Catálisis
Los investigadores utilizan esta oxima en estudios de catálisis, particularmente en la exploración de su papel como un ligando o un agente quelante que puede influir en la velocidad de las reacciones químicas. Esto tiene implicaciones en el desarrollo de procesos industriales más eficientes .
Ciencia de Materiales
En la ciencia de los materiales, las propiedades únicas del compuesto se exploran para crear nuevos materiales con posibles aplicaciones en electrónica o nanotecnología. Se podría utilizar para modificar las propiedades de la superficie o como un precursor para polímeros conductores .
Desarrollo Farmacéutico
El derivado de oxima es un candidato para el desarrollo de fármacos debido a su potencial actividad biológica. Podría servir como un compuesto líder en la síntesis de nuevos fármacos con aplicaciones en el tratamiento de diversas enfermedades .
Química Analítica
En la química analítica, este compuesto se puede utilizar como un reactivo o un estándar en análisis cromatográfico o espectrometría para identificar o cuantificar otras sustancias, debido a sus características bien definidas .
Química Ambiental
La interacción del compuesto con factores ambientales se estudia para comprender su estabilidad, degradación y potencial como contaminante o como componente en estrategias de remediación .
Bioquímica
En la bioquímica, la reactividad del compuesto con las biomoléculas es de interés. Se podría utilizar para estudiar mecanismos enzimáticos o en el diseño de inhibidores enzimáticos que tienen aplicaciones terapéuticas .
Agroquímica
Finalmente, en la agroquímica, este compuesto podría investigarse para su uso en el desarrollo de nuevos pesticidas o herbicidas, dada su flexibilidad química y su potencial actividad biológica .
Safety and Hazards
1,2-Propanedione, 1-phenyl-, 2-[O-(ethoxycarbonyl)oxime] is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,2-Propanedione, 1-phenyl-, 2-[O-(ethoxycarbonyl)oxime] involves the reaction of 1-phenyl-1,2-propanedione with ethyl chloroformate and hydroxylamine hydrochloride in the presence of a base.", "Starting Materials": [ "1-phenyl-1,2-propanedione", "ethyl chloroformate", "hydroxylamine hydrochloride", "base (such as sodium hydroxide or potassium carbonate)" ], "Reaction": [ "Step 1: Dissolve 1-phenyl-1,2-propanedione in a suitable solvent, such as ethanol or methanol.", "Step 2: Add a base, such as sodium hydroxide or potassium carbonate, to the solution and stir for several minutes.", "Step 3: Slowly add ethyl chloroformate to the solution while stirring continuously.", "Step 4: After the addition of ethyl chloroformate is complete, continue stirring the solution for an additional 10-15 minutes.", "Step 5: Dissolve hydroxylamine hydrochloride in water and slowly add it to the reaction mixture while stirring continuously.", "Step 6: After the addition of hydroxylamine hydrochloride is complete, continue stirring the solution for an additional 1-2 hours.", "Step 7: Allow the reaction mixture to cool to room temperature and then filter the precipitated product.", "Step 8: Wash the product with water and dry it under vacuum to obtain 1,2-Propanedione, 1-phenyl-, 2-[O-(ethoxycarbonyl)oxime]." ] } | |
Número CAS |
65894-76-0 |
Fórmula molecular |
C12H13NO4 |
Peso molecular |
235.24 g/mol |
Nombre IUPAC |
ethyl [(Z)-(1-oxo-1-phenylpropan-2-ylidene)amino] carbonate |
InChI |
InChI=1S/C12H13NO4/c1-3-16-12(15)17-13-9(2)11(14)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3/b13-9- |
Clave InChI |
YDMWUMUNUXUYKT-LCYFTJDESA-N |
SMILES isomérico |
CCOC(=O)O/N=C(/C)\C(=O)C1=CC=CC=C1 |
SMILES |
CCOC(=O)ON=C(C)C(=O)C1=CC=CC=C1 |
SMILES canónico |
CCOC(=O)ON=C(C)C(=O)C1=CC=CC=C1 |
Otros números CAS |
65894-76-0 |
Pictogramas |
Irritant; Environmental Hazard |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



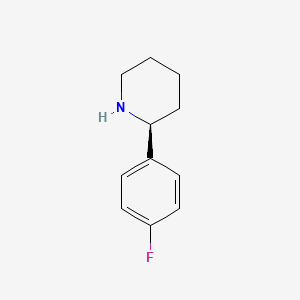
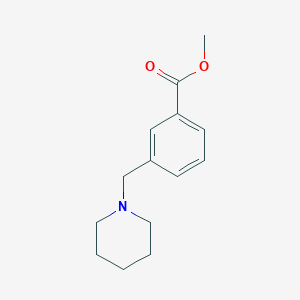
![(1R,5S)-Bicyclo[3.2.0]hept-2-en-6-one](/img/structure/B1588347.png)
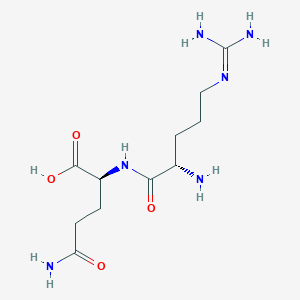
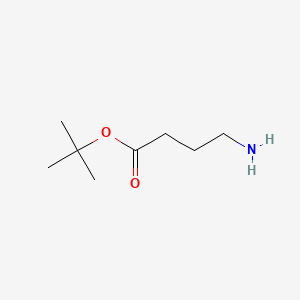
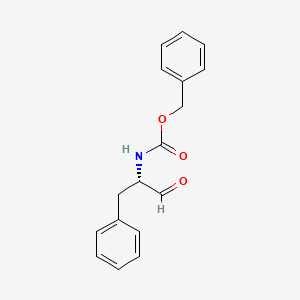

![4-acetylbenzo[d]oxazol-2(3H)-one](/img/structure/B1588355.png)
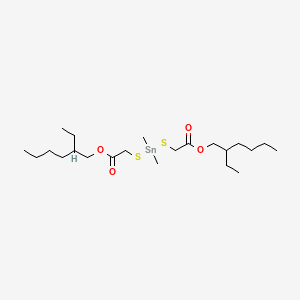
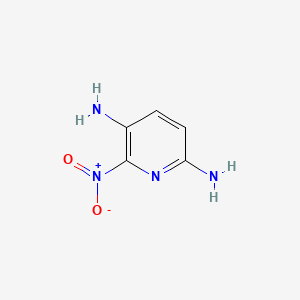
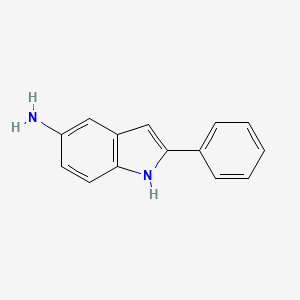
![Methyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B1588360.png)

![2-[(4-Aminophenyl)azo]-1,3-dimethyl-1H-imidazolium chloride](/img/structure/B1588363.png)